4-[2-(Trimethylsilyl)ethyl]aniline
Overview
Description
“4-[2-(Trimethylsilyl)ethyl]aniline” is a chemical compound with the molecular formula C11H19NSi . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of “4-[2-(Trimethylsilyl)ethyl]aniline” consists of a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aromatic) .
Scientific Research Applications
Chemical Synthesis and Reactions
4-[2-(Trimethylsilyl)ethyl]aniline and its derivatives play a significant role in the field of chemical synthesis, offering a variety of applications due to their unique properties. For instance, the reaction of 2-[(dimethylamino)methyl]aniline with various silyl chlorides leads to substituted anilines, which can further undergo reactions to provide germylenes and stannylenes, highlighting their utility in synthesizing complex chemical structures (Vaňkátová et al., 2011). Moreover, palladium-catalyzed methods have been developed to convert aryl halides into anilines using lithium bis(trimethylsilyl)amide, demonstrating the compound's role as an ammonia equivalent in organic synthesis (Lee et al., 2001).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, 4-[2-(Trimethylsilyl)ethyl]aniline derivatives have been utilized in the synthesis of poly(organophosphazenes) by reacting poly-(dichlorophosphazene) with these compounds. The resulting polymers, which are soluble in common organic solvents, can be thermally cured under moderate conditions, showcasing their potential in creating new materials with specific properties (Chang et al., 1992).
Corrosion Inhibition
Additionally, certain derivatives of 4-[2-(Trimethylsilyl)ethyl]aniline have been explored as corrosion inhibitors. For example, a synthesized thiophene Schiff base demonstrated efficient inhibition on the corrosion of mild steel in acidic solutions, suggesting potential applications in protecting metals from corrosion (Daoud et al., 2014).
Catalysis
In catalysis, 4-[2-(Trimethylsilyl)ethyl]aniline derivatives have been involved in innovative synthetic methodologies, such as the visible-light-induced, iridium-catalyzed reactions with cyclic α,β-unsaturated carbonyl compounds. These reactions produce significant compounds that can be applied in various chemical syntheses (Lenhart & Bach, 2014).
Scientific Research Applications of 4-[2-(Trimethylsilyl)ethyl]aniline
Synthesis and Characterization
4-[2-(Trimethylsilyl)ethyl]aniline derivatives have been synthesized and characterized in various studies, showcasing their potential in organic synthesis and material science. For instance, Vaňkátová et al. (2011) explored the reaction of 2-[(dimethylamino)methyl]aniline with butyllithium, followed by conversion with trimethylsilyl and other silyl moieties, to produce substituted anilines. These compounds were further reacted with metal dichlorides to yield germylenes and stannylenes, indicating the utility of these derivatives in synthesizing metal-containing compounds (Vaňkátová et al., 2011).
Corrosion Inhibition
In the field of corrosion science, aniline derivatives, including those related to 4-[2-(trimethylsilyl)ethyl]aniline, have been investigated for their potential as corrosion inhibitors. Daoud et al. (2014) synthesized a compound involving aniline and examined its efficiency in inhibiting corrosion on mild steel, showcasing the broader applications of aniline derivatives in protecting metals against corrosion (Daoud et al., 2014).
Organic Synthesis
Lee et al. (2001) reported a palladium-catalyzed method to convert aryl halides to anilines using lithium bis(trimethylsilyl)amide, highlighting the relevance of trimethylsilyl-containing anilines in organic synthesis. This method provides a regiospecific way to synthesize anilines, which could be applicable for compounds similar to 4-[2-(trimethylsilyl)ethyl]aniline (Lee et al., 2001).
Material Science
In material science, Chang et al. (1992) synthesized poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) by reacting poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline, showcasing the utility of such derivatives in creating novel polymers with potential applications in coatings, adhesives, and other materials (Chang et al., 1992).
Electrochemical Studies
Electrochemical studies have also explored the oxidation of aniline derivatives. Stassen and Hambitzer (1997) used electrochemical thermospray mass spectrometry to study the anodic oxidation of anilines, including those with N-alkyl substitutions similar to 4-[2-(trimethylsilyl)ethyl]aniline. This work contributes to understanding the electrochemical behaviors of aniline derivatives, with potential applications in electrochemical sensors and devices (Stassen & Hambitzer, 1997).
Safety And Hazards
The safety data sheet for a related compound, “2-[(Trimethylsilyl)ethynyl]aniline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-(2-trimethylsilylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZLPBXUQYNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethylsilyl)ethyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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